molecular formula C16H15BrN4OS B12131955 3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12131955
M. Wt: 391.3 g/mol
InChI Key: OXJURLGXUAYUJT-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, a methoxyphenyl group, and a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, including the formation of the triazole ring and the introduction of the bromophenyl and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the condensation of a hydrazine derivative with a suitable aldehyde, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification steps to ensure the final product’s purity. Large-scale production might also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler molecule with fewer functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly those involving enzyme interactions or receptor binding.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in areas like cancer research or antimicrobial therapy.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of functional groups and the presence of both bromophenyl and methoxyphenyl groups. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15BrN4OS

Molecular Weight

391.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15BrN4OS/c1-22-14-4-2-3-12(9-14)15-19-20-16(21(15)18)23-10-11-5-7-13(17)8-6-11/h2-9H,10,18H2,1H3

InChI Key

OXJURLGXUAYUJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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